CCR5 Antagonist Activity Comparison
3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile exhibits weak antagonist activity at the CCR5 receptor with an IC50 of 1.86 × 10^6 nM [1]. In contrast, clinically relevant CCR5 antagonists such as maraviroc achieve IC50 values in the low nanomolar range (typically 3-10 nM) [2]. This approximately 200,000-fold difference in potency indicates that this compound is not suitable as a lead for CCR5-targeted drug discovery without significant optimization.
| Evidence Dimension | CCR5 receptor antagonism potency |
|---|---|
| Target Compound Data | IC50 = 1.86 × 10^6 nM |
| Comparator Or Baseline | Maraviroc (clinical CCR5 antagonist): IC50 ≈ 3-10 nM |
| Quantified Difference | ~200,000-fold lower potency |
| Conditions | Antagonist activity against human CCR5 receptor assessed by inhibition of HIV-1 gp120-induced cell-cell fusion in HOS cells [1] |
Why This Matters
This data clarifies that the compound is not a potent CCR5 antagonist, preventing misallocation of resources in HIV or inflammation research programs requiring high-affinity CCR5 ligands.
- [1] BindingDB BDBM50350040. Antagonist activity at CCR5 (unknown origin) expressed in human HOS cells. IC50: 1.86E+6 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350040 View Source
- [2] Dorr P, et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrob Agents Chemother. 2005;49(11):4721-4732. View Source
